molecular formula C10H11N3 B123811 4-(1H-pyrazol-1-ylmethyl)aniline CAS No. 142335-61-3

4-(1H-pyrazol-1-ylmethyl)aniline

Cat. No. B123811
CAS RN: 142335-61-3
M. Wt: 173.21 g/mol
InChI Key: ISRYTHBRUSOVAB-UHFFFAOYSA-N
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Description

“4-(1H-pyrazol-1-ylmethyl)aniline” is an organic compound with the linear formula C10H11N3 . It is a chemical compound that is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of “4-(1H-pyrazol-1-ylmethyl)aniline” is C10H11N3 . The average mass is 173.214 Da and the monoisotopic mass is 173.095291 Da .


Physical And Chemical Properties Analysis

“4-(1H-pyrazol-1-ylmethyl)aniline” has a molecular weight of 173.22 . It has a melting point of 67 - 69 degrees Celsius . It should be stored under inert gas at 4 degrees Celsius .

Scientific Research Applications

Catalysis

4-(1H-pyrazol-1-ylmethyl)aniline: is utilized as a ligand in catalysis due to its ability to bind to transition metals . These metal-ligand complexes can catalyze a variety of chemical reactions, including C–F activation , which is a crucial step in the synthesis of pharmaceuticals and agrochemicals. The ligand’s structure allows for the formation of polymorphs, which can be advantageous in fine-tuning the catalytic activity.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a chemotherapeutic agent. Specifically, its derivatives have been investigated for treating diseases like colon cancer . The ligand’s ability to form complexes with metals like manganese, which are then used in cancer therapy, highlights its significance in drug design and development.

Organic Synthesis

The compound serves as a building block in organic synthesis. Its incorporation into larger molecules is facilitated by reactions such as C–F activation . This process is essential for constructing complex organic compounds, which can have applications ranging from materials science to pharmaceuticals.

Material Science

In material science, 4-(1H-pyrazol-1-ylmethyl)aniline can contribute to the development of new materials with unique properties . Its ability to form different polymorphs can lead to materials with diverse physical characteristics, useful in various technological applications.

Analytical Chemistry

This compound is used in analytical chemistry as a standard or reagent . Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference material in quantitative analysis.

Biochemistry

In biochemistry, the compound’s derivatives are used to study enzyme interactions and mechanisms . As a ligand, it can bind to active sites or allosteric sites on enzymes, providing insights into enzyme function and potential drug targets.

Pharmaceutical Research

In pharmaceutical research, 4-(1H-pyrazol-1-ylmethyl)aniline is valuable for drug discovery and development . Its role as a precursor in synthesizing various pharmacologically active molecules makes it a compound of interest in the search for new therapeutic agents.

Safety and Hazards

“4-(1H-pyrazol-1-ylmethyl)aniline” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

4-(pyrazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRYTHBRUSOVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377436
Record name 4-(1H-pyrazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-ylmethyl)aniline

CAS RN

142335-61-3
Record name 4-(1H-pyrazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-1-ylmethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-(4-nitrobenzyl)-1H-pyrazole (0.375 g, 1.85 mmol) in ethyl acetate (15 mL) was treated with Pt/C (0.018 g, 0.09 mmol) and the mixture stirred at rt for 16 h under a hydrogen atmosphere. After this time, the mixture was filtered through celite, washed with ethyl acetate, and the filtrate was concentrated. The residue was purified by column chromatography (silica, hexanes/ethyl acetate) to afford the title compound (0.213 g, 57%) as a yellow solid. MW=173.21. 1H NMR (CDCl3, 300 MHz) δ 7.58-7.47 (m, 1H), 7.32 (d, J=2.1 Hz, 1H), 7.09-7.01 (m, 2H), 6.68-6.59 (m, 2H), 6.24 (t, J=2.1 Hz, 1H), 5.19 (s, 2H), 3.69 (s, 2H); APCI MS m/z 174 [M+H]+.
Quantity
0.375 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.018 g
Type
catalyst
Reaction Step One
Yield
57%

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